molecular formula C22H23FN2O3S B2765871 2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide CAS No. 946374-71-6

2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide

Cat. No. B2765871
M. Wt: 414.5
InChI Key: WEUBZXSQJBCZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide is a useful research compound. Its molecular formula is C22H23FN2O3S and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Antipsychotic Agents : Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antipsychotic-like profiles in behavioral animal tests. Notably, a study described the synthesis and pharmacological evaluation of a series of compounds showing potential antipsychotic activity without interacting with dopamine receptors, highlighting their uniqueness compared to clinically available antipsychotic agents (Wise et al., 1987).

  • Anti-inflammatory Activity : Research on N-(3-chloro-4-fluorophenyl)-2- derivatives has shown significant anti-inflammatory activity. Among the synthesized derivatives, certain compounds exhibited notable anti-inflammatory effects, indicating their potential for therapeutic applications in conditions requiring anti-inflammatory interventions (Sunder & Maleraju, 2013).

  • Antimicrobial Activities : The synthesis of novel compounds incorporating thiazole and other heterocyclic rings has demonstrated antimicrobial activities. These activities were assessed against various bacterial and fungal isolates, showcasing the potential of these compounds as antimicrobial agents (Wardkhan et al., 2008).

Chemical Synthesis and Molecular Studies

  • Oxidative Radical Cyclization : Studies involving compounds similar to the one have explored their synthesis through oxidative radical cyclization processes, leading to the formation of complex structures with potential pharmacological applications. These synthetic methodologies offer insights into the chemical properties and reactivity of such compounds (Chikaoka et al., 2003).

  • Synthesis of Derivatives with Potential Biological Activities : Research has focused on the synthesis of derivatives with potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. These studies contribute to the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-20(29-22(25-14)16-5-7-17(23)8-6-16)10-11-24-21(26)13-15-4-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBZXSQJBCZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.